1h-Indazole-1-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-indazol-1-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,6H2 |
InChI Key |
LSICRBIZUINVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Indazole 1 Acetonitrile and Its Analogues
Direct Synthetic Routes to 1H-Indazole-1-acetonitrile from Precursor Molecules
The most straightforward approach to this compound involves the direct attachment of the acetonitrile (B52724) group to the N1 position of the indazole ring. This requires careful control of regioselectivity to avoid the formation of the N2-substituted isomer.
Direct alkylation of the 1H-indazole scaffold with haloacetonitriles (e.g., bromoacetonitrile (B46782) or chloroacetonitrile) is a common method, but it often yields a mixture of N1 and N2-alkylated products. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of substituents on the indazole ring.
Research has shown that the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-substituted product. nih.govresearchgate.net This preference is attributed to the coordination of the sodium cation with the N2 atom and an electron-rich group at the C3 position, sterically hindering N2-alkylation and directing the electrophile to the N1 position. researchgate.net For instance, high N1-selectivity (>99%) was observed for indazoles with C3-substituents like carboxymethyl or carboxamide under these conditions. beilstein-journals.org
Conversely, using polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to different isomeric ratios. nih.gov A systematic study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that using cesium carbonate in dioxane with alkyl tosylates as electrophiles leads to high yields (90-98%) of the N1-alkylated product. nih.gov Density functional theory (DFT) calculations suggest this high N1 selectivity arises from a chelation mechanism where the cesium ion coordinates with both the N2 atom and the carbonyl oxygen of the C3-ester group, thereby directing the alkylation to the N1 position. nih.gov
Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation
| Indazole Substrate | Base/Solvent System | Electrophile | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| 3-Carboxymethyl-1H-indazole | NaH / THF | Alkyl Bromide | >99:1 | beilstein-journals.org |
| 1H-Indazole | NaH / THF | Alkyl Bromide | --- | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Dioxane | Alkyl Tosylate | Highly N1 Selective | nih.gov |
| 1H-Indazole | Various | Various | Mixture of Isomers | nih.gov |
While direct N-alkylation with haloacetonitrile is prevalent, alternative strategies involve the catalytic introduction of the nitrile group. This can be achieved through the cyanation of C-N bonds. For example, a general catalytic protocol for the cyanation of α-(hetero)aryl amines has been developed using CO₂/NH₃ as the cyanide source. nih.gov This nickel-catalyzed reaction could be adapted for a precursor such as 1-(aminomethyl)-1H-indazole to yield this compound.
Another approach involves the oxidative cyanation of tertiary amines. Ruthenium-catalyzed protocols have been established that use sodium cyanide (NaCN) in the presence of an oxidant like molecular oxygen or hydrogen peroxide to convert N,N-dimethylanilines to the corresponding α-aminonitriles. beilstein-journals.org A similar strategy could potentially be applied to a 1-methyl-1H-indazole precursor, although this would represent a more complex, multi-step transformation to achieve the target compound. Visible-light photocatalysis also offers a modern approach, where bromoacetonitrile can act as a cyanomethyl radical source, as demonstrated in the C3-cyanomethylation of 2H-indazoles. nih.gov
Transition metals, particularly palladium and copper, are instrumental in constructing complex molecules, including indazole derivatives. nih.govresearchgate.net While direct metal-catalyzed N1-cyanomethylation is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium-catalyzed intramolecular amination is a key step in synthesizing 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org
Copper-catalyzed reactions are also widely used for N-N bond formation in indazole synthesis. nih.gov A Cu(I)-catalyzed intramolecular amination of ortho-haloarylhydrazones provides an efficient route to 1-aryl-1H-indazoles. researchgate.net Such catalytic systems could be envisioned for coupling indazole with a suitable acetonitrile synthon. Rhodium(III) catalysis has been employed for the direct C-H cyanation of 2H-indazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, demonstrating the utility of transition metals in introducing nitrile functionalities to the indazole scaffold, albeit not at the desired N1-acetonitrile position. acs.org
Indazole Ring Formation Strategies Relevant to this compound Synthesis
A variety of cyclization reactions are available for synthesizing the indazole core, which can then be N1-functionalized. organic-chemistry.org
Intramolecular C-H Amination: A silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones enables the construction of various 3-substituted 1H-indazoles. nih.gov
Reductive Cyclization: The Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, promoted by phosphines, yields substituted 2H-indazoles under mild conditions. organic-chemistry.orgacs.org
Intramolecular Ullmann Reaction: A scalable, three-step approach to substituted 1H-indazoles involves the condensation of an ortho-formyl benzene (B151609) derivative with a hydrazine (B178648), followed by a copper-mediated intramolecular Ullmann reaction to form the N-N bond and close the ring. thieme-connect.com
[3+2] Cycloaddition: The reaction of arynes with various diazo compounds or hydrazones provides a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org
Nitrosation of o-Toluidine Derivatives: A classical method involves the nitrosation of acetylated o-toluidine, followed by cyclization upon treatment with base, to yield the 1H-indazole core. orgsyn.org
Table 2: Selected Cyclization Strategies for Indazole Core Synthesis
| Method | Precursor Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | α-Ketoester-derived hydrazones | Silver(I) oxidant | nih.gov |
| Cadogan Reductive Cyclization | Ortho-imino-nitrobenzenes | Tri-n-butylphosphine | acs.org |
| Intramolecular Ullmann Reaction | Hydrazone of an ortho-halo-benzaldehyde | Copper catalyst | thieme-connect.com |
| [3+2] Cycloaddition | Arynes and diazo compounds/hydrazones | CsF or TBAF | organic-chemistry.org |
| Nitrosation/Cyclization | o-Acetotoluidide | Nitrous gases, Sodium acetate | orgsyn.org |
Once the this compound scaffold is assembled, further diversity can be introduced by functionalizing the carbocyclic (C4-C7) and pyrazolic (C3) rings.
C3-Functionalization: The C3 position of indazole is a key site for modification. A variety of transformations have been developed, including halogenation (iodination, bromination), which provides a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it Copper-hydride (CuH) catalysis enables a highly C3-selective allylation of N-(benzoyloxy)indazoles, installing a quaternary stereocenter. mit.edusemanticscholar.org This "umpolung" strategy, which treats the indazole as an electrophile rather than a nucleophile, opens new avenues for direct C3-alkylation. mit.edu
C4-C7 Functionalization: Site-selective functionalization of the benzene portion of the indazole ring is more challenging but can be achieved through directed C-H activation. nih.gov While much of the research in this area has focused on the related indole (B1671886) scaffold, the principles are applicable. Directing groups installed at the N1 position can steer metallation and subsequent functionalization to the C7 position. Similarly, existing substituents on the benzene ring can direct incoming electrophiles. For example, iron(III) nitrate (B79036) has been used for the site-selective C-H nitration of 2H-indazoles at the C7 position. researchgate.net These strategies allow for the synthesis of analogues of this compound with diverse substitution patterns on the aromatic ring.
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis Research
The application of green chemistry principles to the synthesis of 1H-indazole and its derivatives aims to reduce the environmental impact of chemical processes. This involves using less hazardous solvents, employing catalytic methods, increasing energy efficiency, and minimizing waste.
Synthesis of the 1H-Indazole Core:
Recent research has focused on developing eco-friendly methods for constructing the 1H-indazole scaffold, moving away from traditional methods that often require harsh conditions or toxic reagents. Sustainable techniques such as microwave and ultrasound irradiation have emerged as powerful tools. ajrconline.orgsemanticscholar.orgnih.gov
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. heteroletters.org An eco-friendly, one-pot synthesis of 1H-indazole derivatives has been developed using microwave irradiation of salicylaldehydes and hydrazine hydrates. ajrconline.orgajrconline.org This method avoids vigorous reaction conditions and reduces purity issues. ajrconline.org
Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient route. The synthesis of bioactive 1H-indazoles has been successfully achieved using a natural catalyst derived from lemon peel powder under ultrasonic irradiation. researchgate.net This approach offers good yields in a short reaction time. researchgate.net Ultrasound has also been effectively used for the functionalization of the indazole ring, such as bromination at the C3 position, under mild conditions. nih.gov
Greener Catalysts and Solvents: A novel method for synthesizing 1H-indazole derivatives involves a grinding protocol using ammonium (B1175870) chloride as a mild acid catalyst in ethanol. samipubco.com This procedure is noted for its high yields, short reaction times, low cost, and simple work-up. samipubco.com The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of these synthetic routes. jchr.org
The following table summarizes various green methodologies reported for the synthesis of the 1H-indazole core.
| Starting Materials | Conditions | Energy Source | Reaction Time | Yield | Ref |
| o-Nitrobenzaldehyde, Hydrazine hydrate | Lemon Peel Powder (LPP), Water | Ultrasound | 18 min | Good | jchr.org |
| Substituted salicylaldehydes, Hydrazine hydrates | - | Microwave | Minutes | Good to Excellent | ajrconline.orgajrconline.org |
| 2-Substituted aromatic aldehydes, Hydrazine hydrate | Lemon Peel Powder (LPP), DMSO | Ultrasound | 45 min | Good | researchgate.net |
| Hydrazone derivatives, NH4Cl | Ethanol, Grinding | Mechanical | 30 min | High | samipubco.com |
N-1 Alkylation with Acetonitrile Moiety:
The introduction of the acetonitrile group at the N-1 position of the indazole ring is a critical step in forming this compound. A significant challenge in the N-alkylation of 1H-indazole is achieving regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govd-nb.infonih.gov
Conventional methods often employ strong bases like sodium hydride (NaH) in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). nih.govnih.gov While a combination of NaH in THF has been shown to provide high N-1 regioselectivity with various alkyl bromides, these reagents pose safety and environmental concerns, which is contrary to green chemistry principles. nih.govd-nb.info
Sustainable research in this area focuses on:
Alternative Solvents: Investigating the use of greener solvents like ionic liquids, deep eutectic solvents, or water with phase-transfer catalysts to replace volatile and hazardous organic solvents.
Catalytic Approaches: Developing catalytic methods that avoid the use of stoichiometric amounts of strong, hazardous bases. This could include enzyme-catalyzed reactions or the use of solid-supported bases that can be easily recovered and recycled.
Energy Efficiency: Utilizing microwave or ultrasound energy to drive the N-alkylation reaction, potentially enabling the use of less reactive alkylating agents or milder bases, thereby reducing waste and energy consumption.
While specific green methodologies for the direct synthesis of this compound are not yet widely reported, the principles established for other green N-alkylation reactions on heterocyclic systems provide a clear roadmap for future research.
Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis of this compound
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved process control, higher reproducibility, and easier scalability. flinders.edu.au These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound.
Synthesis of the 1H-Indazole Core in Flow:
The synthesis of the indazole ring has been successfully translated from batch to continuous-flow processes. For instance, a method for the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) has been developed for a continuous-flow system operating at high temperatures. researchgate.net The use of a flow reactor allows for precise control over the high temperatures and short residence times required, which can be difficult and hazardous to manage on a large scale in a batch reactor.
N-1 Alkylation in a Continuous Flow System:
The N-alkylation step to produce this compound is particularly well-suited for a continuous flow process. The precise control over stoichiometry, temperature, and residence time offered by flow reactors can be leveraged to maximize the regioselectivity of the reaction, favoring the desired N-1 isomer over the N-2 byproduct.
A conceptual continuous flow setup for the N-alkylation of 1H-indazole would typically involve:
Reagent Streams: Two separate streams are prepared. One contains 1H-indazole and a base (e.g., potassium carbonate) in a suitable solvent, and the second contains the alkylating agent (e.g., bromoacetonitrile) in the same or a miscible solvent.
Mixing: The streams are continuously pumped at precise flow rates into a micromixer or T-junction, ensuring rapid and efficient mixing.
Reaction: The combined stream then passes through a heated or cooled reactor coil. The volume of the coil and the total flow rate determine the residence time, which can be optimized to maximize conversion and selectivity.
In-line Quenching and Workup: The product stream can be directly mixed with a quenching solution to stop the reaction. Subsequent modules for liquid-liquid extraction and solvent swapping can be integrated to achieve an in-line purification process. flinders.edu.au
The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound compared to traditional batch methods.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Potential for thermal runaway with exothermic reactions; handling of large quantities of hazardous reagents. | Excellent heat transfer minimizes risk of thermal runaway; small reactor volumes limit the amount of hazardous material at any given time. |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time, leading to variability. | Precise, automated control over temperature, pressure, stoichiometry, and residence time, leading to high reproducibility. |
| Selectivity | Side reactions and byproduct formation can be significant due to poor mixing or temperature gradients. | Enhanced mixing and temperature control can significantly improve reaction selectivity (e.g., N-1 vs. N-2 alkylation). |
| Scalability | Scaling up often requires significant redevelopment and can introduce new safety hazards. | Scalability is achieved by running the system for longer ("scaling out") or by using multiple reactors in parallel ("numbering up"), avoiding extensive redevelopment. flinders.edu.au |
| Efficiency | Often involves multiple manual transfers, isolations, and purifications of intermediates. | Multiple reaction and purification steps can be "telescoped" into a single, continuous sequence, reducing manual handling and waste. flinders.edu.au |
The ability to safely handle potentially hazardous intermediates and integrate multiple synthetic steps makes continuous flow a highly attractive strategy for the efficient and scalable production of this compound and its analogues. tue.nl
Mechanistic Investigations of Reactions Involving 1h Indazole 1 Acetonitrile
Reactivity at the Nitrile Moiety: Transformational Pathways and Derivative Formation
The nitrile group in 1H-indazole-1-acetonitrile presents an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows for various transformations and the formation of a diverse range of derivatives.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile functionality in this compound is electrophilic due to resonance, which localizes a partial positive charge on the carbon. libretexts.org This allows for nucleophilic addition reactions, similar to those observed with carbonyl compounds. libretexts.org For instance, Grignard reagents can attack the electrophilic nitrile carbon to form an imine salt intermediate, which upon hydrolysis, can yield a ketone. libretexts.org
Furthermore, nitriles can be converted to primary amines through reduction with reagents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via the nucleophilic attack of a hydride on the nitrile carbon, leading to an imine anion. This intermediate, after being stabilized by a Lewis acid-base complex, can accept a second hydride to form a dianion, which is then converted to an amine upon the addition of water. libretexts.org
Nitriles can also be hydrolyzed to amides, a reaction that can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity and facilitates the attack of a weak nucleophile like water. libretexts.org Further heating in the presence of sulfuric acid can lead to the formation of a carboxylic acid, with an amide being an intermediate in this process. libretexts.org
Cycloaddition Reactions Involving the Nitrile Functionality
The nitrile group can participate in cycloaddition reactions. For instance, in situ generated nitrile imines have been shown to react with arynes in a [3+2] cycloaddition to furnish 1-substituted-1H-indazoles. acs.org This reaction is rapid and provides a convergent route to this important heterocyclic motif. acs.org The nitrile imines themselves are typically generated in situ from hydrozonyl chlorides through base-induced dehydrochlorination. acs.org
Reactivity of the Indazole Core: Electrophilic and Nucleophilic Substitutions and Rearrangements
The indazole ring system, being a 10-π electron aromatic heterocycle, exhibits reactivity that reflects its structural relationship to both pyridine (B92270) and pyrrole. researchgate.net This dual nature allows for a variety of substitution and rearrangement reactions.
The indazole nucleus is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the reaction conditions and the substituents already present on the ring.
Nucleophilic substitution reactions are also a key feature of indazole chemistry. The N-alkylation of the indazole scaffold is a prominent example, often leading to a mixture of N-1 and N-2 substituted products. d-nb.infobeilstein-journals.org The regioselectivity of this reaction is highly dependent on the base, solvent, and the nature of the electrophile. d-nb.inforesearchgate.net For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) with certain electrophiles can favor N-1 alkylation, potentially through chelation of the sodium cation between the N-2 atom and a C-3 substituent. nih.gov Conversely, different conditions can promote N-2 substitution. beilstein-journals.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity of these reactions. arpgweb.comjmaterenvironsci.com
Rearrangements of the indazole core have also been observed. For example, a quantitative rearrangement of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides to 2,3-dihydro-1H-imidazo[1,2-b]indazoles has been reported to occur under mild conditions in aqueous acetonitrile (B52724). nih.gov This transformation is believed to proceed through a nucleophilic attack of water, leading to ring contraction and subsequent re-aromatization of the indazole core. nih.gov
Exploration of Radical Reactions and Single-Electron Transfer Processes for this compound
Recent research has highlighted the involvement of radical intermediates and single-electron transfer (SET) processes in the functionalization of indazoles. While direct studies on this compound are limited, related systems provide valuable insights.
For instance, the synthesis of 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination is suggested to proceed through a SET mechanism. acs.org The use of radical scavengers like TEMPO significantly reduced the reaction efficiency, indicating the presence of radical intermediates. acs.org Similarly, visible-light-promoted cyanomethylation of 2H-indazoles using bromoacetonitrile (B46782) as a cyanomethyl radical source has been achieved, demonstrating the feasibility of radical pathways for introducing acetonitrile-related fragments. nih.gov
Furthermore, detailed mechanistic investigations involving electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry have suggested a radical pathway featuring iminoxyl radicals in the electrochemical synthesis of 1H-indazole N-oxides. nih.gov The concept of SET is also being explored in various fields of chemistry, including frustrated Lewis pair chemistry and photocatalysis, suggesting its potential applicability to the reactions of this compound. homkat.nlacs.orguva.nl
Elucidation of Reaction Intermediates and Transition States via Experimental and Computational Approaches
The study of reaction mechanisms for indazole derivatives often involves a combination of experimental techniques and computational modeling. This dual approach provides a more complete picture of the reaction pathways, including the nature of intermediates and transition states.
Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing reaction products and intermediates. arpgweb.comacs.orgnih.gov For example, in the reaction of indazoles with formaldehyde (B43269), both solution and solid-state NMR, along with crystallography, were used to identify the formation of N1-CH2OH derivatives and, for the first time, characterize 2-substituted derivatives. acs.orgnih.gov
Computational approaches, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. beilstein-journals.orgarpgweb.comacs.orgnih.gov DFT calculations can be used to:
Determine the relative stability of tautomers and isomers. beilstein-journals.orgacs.orgnih.gov For instance, the 1H-indazole tautomer is generally found to be more thermodynamically stable than the 2H-tautomer. d-nb.infobeilstein-journals.org
Calculate the energies of transition states to predict reaction pathways.
Analyze electronic properties, such as partial charges and Fukui indices, to understand reactivity and regioselectivity. beilstein-journals.org
Corroborate experimental findings, as seen in the study of the addition of indazoles to formaldehyde where GIAO calculations of NMR shieldings provided a sound basis for the experimental observations. acs.orgnih.gov
Stereochemical Aspects and Regioselectivity Control in this compound Transformations
Controlling regioselectivity is a significant challenge in the functionalization of the indazole ring, particularly in N-alkylation reactions which can yield both N-1 and N-2 isomers. d-nb.infobeilstein-journals.org
The outcome of N-alkylation is highly dependent on the reaction conditions. Factors influencing regioselectivity include:
Base and Solvent: The choice of base and solvent can dramatically alter the ratio of N-1 to N-2 products. For example, using NaH in THF has been shown to favor N-1 alkylation for certain indazoles, a phenomenon attributed to the formation of a tight ion pair that directs the electrophile to the N-1 position. nih.gov In contrast, other conditions might favor the N-2 isomer. d-nb.infobeilstein-journals.org
Substituents on the Indazole Ring: The electronic nature and position of substituents on the indazole core can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome. d-nb.info
Electrophile: The nature of the alkylating agent also plays a role in determining the site of substitution. d-nb.info
Table 1: Regioselectivity in the N-alkylation of 1H-indazole
| Base | Solvent | Electrophile | N-1:N-2 Ratio | Reference |
| Cs2CO3 | DMF | Alkyl Halide | Varies | d-nb.info |
| K2CO3 | MeCN | Alkyl Halide | 2.8:1 | d-nb.info |
| NaH | THF | Pentyl Bromide | High N-1 selectivity | beilstein-journals.org |
In addition to N-alkylation, cycloaddition reactions also present regiochemical considerations. The [3+2] cycloaddition of in situ generated nitrile imines with benzyne (B1209423) has been shown to produce 1-substituted-1H-indazoles, indicating a specific regiochemical preference in this transformation. acs.org
Advanced Computational and Theoretical Studies of 1h Indazole 1 Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Conformations
Quantum chemical calculations are pivotal in elucidating the electronic structure and conformational landscape of molecules like 1H-indazole-1-acetonitrile. These computational methods provide insights into the fundamental properties that govern the molecule's behavior and reactivity.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. jmaterenvironsci.com DFT calculations, particularly using the B3LYP hybrid exchange-correlation functional, are effective for determining the ground state properties of indazole derivatives. jmaterenvironsci.comarpgweb.com These calculations help in understanding the electronic distribution within the molecule, which is crucial for predicting its reactivity. arpgweb.com For instance, in derivatives of 2-(1H-indazol-5-yl)acetonitrile, DFT calculations have been used to determine a significant dipole moment, influenced by the electron-withdrawing nature of the nitrile group. vulcanchem.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov DFT can also be used to calculate other quantum chemical parameters such as electronegativity, hardness, softness, and the electrophilicity index, which provide a comprehensive picture of the molecule's reactivity. arpgweb.com
The accuracy of DFT results in predicting properties like vibrational frequencies and geometrical structures for organic compounds is well-established. jmaterenvironsci.com For example, geometry optimization of indazole derivatives is often performed at levels like B3LYP/6-311+G(d,p) to identify stable conformations and predict bond lengths and angles with high accuracy.
Table 1: Global Quantum Descriptors for Aryl Acetonitrile (B52724) Derivatives (DFT/B3LYP/6-311G(d,p)) This table is interactive. Users can sort and filter the data.
| Molecule | HOMO (eV) | LUMO (eV) | Chemical Potential (µ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|---|
| B1 (4-methyl-phenyl-acetonitrile) | -6.876976 | -0.598672 | -3.737824 | 6.278304 | 1.112667 |
| B2 (4-methoxy-phenyl-acetonitrile) | -6.41784 | -0.710192 | -3.564429 | --- | --- |
| B3 (4-Chloro-phenyl-acetonitrile) | --- | --- | -4.150045 | --- | --- |
Data sourced from a theoretical study on alkyl nitroindazole and aryl acetonitrile derivatives. jmaterenvironsci.com
Ab Initio Methods in Conformational Analysis and Tautomerism Studies
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are instrumental in studying the conformational preferences and tautomerism of indazole derivatives. u-szeged.hu Indazole exists in two tautomeric forms, 1H- and 2H-indazole. vulcanchem.com Theoretical calculations, such as those at the MP2/6-31G** level, have shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer by approximately 3.6 to 15 kJ·mol⁻¹. nih.govresearchgate.net This preference for the 1H form is also observed in the solid state, as confirmed by X-ray crystallography and CNDO calculations. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Methodology-focused)
Molecular docking and dynamics simulations are powerful computational tools for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are foundational in drug discovery and design. nih.govmdpi.com
Binding Site Analysis and Interaction Energies (Theoretical Framework)
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each pose, with the binding energy (often expressed in kcal/mol) being a key metric. nih.govnih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex. nih.gov
The theoretical framework of binding site analysis involves identifying key amino acid residues that form interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with the ligand. nih.govtandfonline.com For example, in studies of indazole derivatives, docking has revealed crucial hydrogen bonds with specific residues like Arg120 and Tyr355 in the active site of cyclooxygenase-2 (COX-2). innovareacademics.in The preparation of the ligand structure for docking is a critical step, often involving energy minimization using computational chemistry tools to obtain a proper 3D orientation. nih.gov
Conformational Changes and Stability Predictions within Biological Systems (Computational Models)
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. mdpi.com MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and any conformational changes in the protein or ligand upon binding. nottingham.ac.uk These simulations can reveal whether a ligand remains stably bound in the active site or if it dissociates. innovareacademics.in
MD simulations are particularly useful for studying the flexibility of both the ligand and the protein, which is often not fully accounted for in rigid docking protocols. mdpi-res.comrsc.org By simulating the system in a realistic environment (e.g., in a water box with ions), MD can help refine the binding mode and provide a more accurate assessment of the binding stability. nih.gov The insights from MD can be critical for understanding structure-activity relationships and for guiding the design of more potent and selective ligands. mdpi-res.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Models
Computational models are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate molecular structures and assignments. d-nb.info
DFT and ab initio methods are highly effective for predicting a range of spectroscopic data. For instance, Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netacs.org These theoretical calculations are invaluable for assigning experimental NMR spectra, especially for complex molecules or for distinguishing between isomers. nih.govacs.org The accuracy of these predictions allows for a sound basis for experimental observations. researchgate.netacs.orgacs.org
Similarly, vibrational frequencies for Infrared (IR) spectra can be calculated using DFT. d-nb.info The calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other effects, can be matched with experimental IR absorption bands to assign specific vibrational modes. d-nb.info
For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. rsc.org These calculations can help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. rsc.org
Reaction Mechanism Predictions and Energy Landscapes via Advanced Computational Approaches
The prediction of reaction mechanisms and the exploration of corresponding energy landscapes for indazole systems are increasingly reliant on advanced computational methods. rsc.orgnih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in understanding the reactivity of the indazole nucleus, predicting reaction pathways, and rationalizing the formation of specific isomers. rsc.orgnih.gov These theoretical approaches allow for the detailed examination of transition states and intermediates that may be difficult to detect experimentally. rsc.org
Theoretical studies on the reactivity of the indazole core provide foundational knowledge applicable to this compound. For instance, DFT calculations have been employed to determine the relative stability of indazole tautomers and isomers. Calculations at the MP2/6-31G** level indicate that the 1H-indazole tautomer is more stable than the 2H tautomer by 15 kJ·mol⁻¹. nih.gov Similarly, B3LYP/6-311++G(d,p) level calculations show that N1-substituted indazole isomers are thermodynamically more stable than their N2-substituted counterparts. nih.govacs.org
A significant area of investigation has been the N-alkylation of indazoles, a fundamental reaction for creating derivatives like this compound. Direct alkylation often yields a mixture of N1 and N2-substituted products. nih.gov Computational studies have been crucial in elucidating the factors that control this regioselectivity. A comprehensive DFT mechanistic study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed that reagent choice dictates the outcome. nih.gov The calculations suggest that a chelation mechanism involving cesium ions favors the formation of N1-substituted products, while other non-covalent interactions drive the formation of N2-products. nih.gov This level of mechanistic insight is supported by Natural Bond Orbital (NBO) analyses, which calculate partial charges and Fukui indices to identify the most reactive sites. nih.gov
Furthermore, the reactivity between nitro-substituted indazoles and aryl acetonitriles has been evaluated using DFT at the B3LYP/6-311G(d,p) level. arpgweb.com Such studies use global and local reactivity parameters, including Fukui functions and dual descriptors, to distinguish between atoms susceptible to nucleophilic and electrophilic attack, thereby explaining the mechanism of derivative formation. arpgweb.com The mechanism for the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions has also been clarified through computational analysis, which determined that the reaction proceeds through protonated formaldehyde attacking the neutral indazole molecule. nih.govacs.org
The table below summarizes key computational approaches used in studying indazole reactivity.
| Computational Method | Basis Set | System Studied | Key Findings | Reference(s) |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | NH-indazoles + Formaldehyde | N1-substituted isomer is 20 kJ·mol⁻¹ more stable than the N2 isomer. nih.govacs.org | nih.govacs.org |
| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Alkyl nitroindazoles + Aryl acetonitriles | Fukui functions and dual descriptors identified reactive sites for nucleophilic attack. arpgweb.com | arpgweb.com |
| Density Functional Theory (DFT) | - | Methyl 5-bromo-1H-indazole-3-carboxylate + Alcohols | Proposed a chelation mechanism for N1-alkylation and NCI-driven mechanism for N2-alkylation. nih.gov | nih.gov |
| Natural Bond Orbital (NBO) Analysis | - | Methyl 5-bromo-1H-indazole-3-carboxylate | N1- and N2-partial charges and Fukui indices supported predicted reaction pathways. nih.gov | nih.gov |
These computational investigations provide a framework for predicting reaction outcomes and designing synthetic routes for specific indazole derivatives, including those with the acetonitrile moiety. rsc.org By mapping the energy landscapes, researchers can identify the most favorable reaction pathways and optimize conditions to achieve high yields and regioselectivity. nih.govnih.gov
Structure-Activity Relationship (SAR) Modeling Methodologies for Indazole-Nitrile Systems (Focus on Computational Design)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing potent and selective drug candidates. longdom.org For indazole-nitrile systems, these computational methodologies guide the optimization of molecular structures to enhance biological activity. longdom.orgnih.gov
Computational design strategies for indazole derivatives often begin with molecular docking to predict the binding affinity and orientation of ligands within a biological target's active site. biotech-asia.orginnovareacademics.in For example, in the design of indazole-based VEGFR-2 inhibitors, molecular docking was used to evaluate newly designed scaffolds, with results showing significant binding affinities compared to native ligands. biotech-asia.org These docking studies are frequently complemented by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to ensure favorable pharmacokinetic properties. longdom.orgbiotech-asia.org
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org For indazole derivatives, both 2D and 3D-QSAR models have been successfully developed. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors utilized a dataset of 109 compounds to build robust 2D and 3D-QSAR models. longdom.org The 2D-QSAR model, built via Multiple Linear Regression (MLR), showed a high correlation coefficient (r² = 0.9512), while the 3D-QSAR model also demonstrated strong predictive accuracy (q² = 0.9132), highlighting key structural features that influence activity. longdom.org
Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors have been performed to understand the structural requirements for inhibitory potency. nih.gov These models generate steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov The insights from these maps help explain the variability in activity among the compounds. nih.gov For instance, SAR studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for inhibiting calcium influx in mast cells. nih.gov
The nitrile group itself can be a key pharmacophoric feature. In studies of benzimidazole (B57391) derivatives, the substitution of a nitrile group at specific positions resulted in excellent inhibition of Janus kinase 3 (JAK3). mdpi.com While not indazoles, these findings suggest the electronic and steric properties of the nitrile group can be crucial for protein-ligand interactions in related heterocyclic systems. QSAR studies on indazole N-oxides have also shown that properties like lipophilicity and molecular volume are key determinants of their trypanocidal activity. uchile.cl
The table below presents examples of QSAR models applied to indazole-containing systems.
| Model Type | Target | Key Statistical Parameters | Significant Findings | Reference(s) |
| 2D-QSAR (MLR) | Tyrosine Threonine Kinase (TTK) | r² = 0.9512, q² = 0.8998 | Demonstrated robust predictive accuracy for anticancer activity. longdom.org | longdom.org |
| 3D-QSAR | Tyrosine Threonine Kinase (TTK) | q² = 0.9132 | Highlighted key structural attributes influencing biological activity. longdom.org | longdom.org |
| 3D-QSAR (Field and Gaussian-based) | HIF-1α | - | Generated steric and electrostatic maps to guide the design of new inhibitors. nih.gov | nih.gov |
| QSAR | Trypanosoma cruzi | - | Trypanocidal activity depends on lipophilicity and molecular volume. uchile.cl | uchile.cl |
These computational approaches, from molecular docking to 2D and 3D-QSAR, are integral to the modern drug discovery process for indazole-based compounds. nih.gov They enable the rational design of novel molecules, such as derivatives of this compound, with potentially improved therapeutic profiles. nih.govnih.gov
Research Applications and Derivatization in Chemical Biology and Medicinal Chemistry Discovery
Design and Synthesis of Novel 1H-Indazole-1-acetonitrile Derivatives for Chemical Biology Research
The design of novel derivatives based on the this compound core leverages its inherent structural features and the synthetic versatility of the acetonitrile (B52724) moiety. This group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing convenient handles for further chemical modification.
Scaffold modification is a cornerstone of medicinal chemistry, aiming to explore new chemical space and identify compounds with improved biological profiles. Diversity-oriented synthesis (DOS) is a powerful strategy that enables the efficient and simultaneous creation of structurally diverse molecules from simple starting materials. scispace.comcam.ac.uk The goal of DOS is to vary not just the appendages on a molecule but also the core molecular framework itself. scispace.com
For the this compound scaffold, DOS strategies can be applied to generate libraries of compounds with significant structural variation. This involves a "forward synthetic" approach where simple starting materials are transformed into a range of complex and diverse products. cam.ac.uk Key modification strategies include:
Core Scaffold Alteration: Building upon the indazole nucleus by fusing additional rings. For example, cascade reactions involving substituted 1H-indazol-3-amines can lead to the formation of tetracyclic pyrimido[1,2-b]indazole systems, significantly altering the shape and properties of the original scaffold. nih.gov
Substituent Modification on the Benzene (B151609) Ring: Introducing a variety of substituents (e.g., halogens, nitro groups, alkyl groups) onto the benzo part of the indazole ring to modulate electronic properties and binding interactions. google.com
Functionalization at C-3: The C-3 position of the indazole ring is a common site for modification and can be functionalized to introduce different chemical groups, influencing the molecule's biological activity. pnrjournal.com
Transformation of the Acetonitrile Group: The N-1 acetonitrile group is a key handle for diversification. It can be hydrolyzed to an acetic acid derivative or reduced to an ethylamine (B1201723) side chain. These transformed functional groups can then participate in a wide range of subsequent reactions, such as amide bond couplings or reductive aminations, to attach diverse building blocks.
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Introducing diverse pharmacophoric groups onto the this compound core is a primary strategy for discovering new biologically active agents. The acetonitrile group serves as a versatile anchor point for attaching these pharmacophores after its conversion to a carboxylic acid or an amine.
The indazole nucleus itself often acts as a hinge-binding motif in protein kinases. tandfonline.com By attaching different pharmacophoric groups, chemists can target other pockets of an enzyme or receptor, enhancing potency and selectivity. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a benzimidazole (B57391) moiety was attached to the indazole core, and further derivatization with various substituted phenyl groups led to compounds with potent activity. tandfonline.com Similarly, in creating sigma-2 receptor ligands, tetrahydroindazole (B12648868) scaffolds were functionalized with different substituted amine groups via reductive amination. nih.gov
Below is a table summarizing examples of pharmacophoric groups that have been introduced onto the broader indazole scaffold, a strategy directly applicable to derivatives of this compound.
| Pharmacophoric Group/Moiety | Target Class/Example | Rationale/Effect | Citation |
| Benzimidazole | Tyrosine Kinases (e.g., FLT3) | Acts as a core structural element, often replacing other heterocyclic systems like quinazoline (B50416) to improve potency. | tandfonline.com |
| Substituted Phenylurea | Tyrosine Kinases (e.g., FLT3) | Provides hydrogen bonding interactions and occupies hydrophobic pockets within the target protein. | tandfonline.com |
| N-(3-chloro-4-fluorophenyl)carboxamide | Monoamine Oxidase (MAO-B) | The disubstituted phenyl unit provides key hydrophobic interactions, while the carboxamide acts as a hydrogen bonding domain. | optibrium.com |
| Substituted Benzylamines | Sigma-2 Receptor | The amine group provides a key basic interaction point, with substitutions on the benzyl (B1604629) ring modulating selectivity and potency. | nih.gov |
| 1,2,3-Triazole | Various (Antimicrobial) | Acts as a stable linker to connect the indazole core to other pharmacophoric fragments via click chemistry. | researchgate.net |
Exploration of this compound as a Synthetic Precursor for Biologically Relevant Compounds
The utility of this compound as a synthetic precursor stems from its dual nature: the stable, biologically relevant indazole core and the synthetically tractable N-1 acetonitrile side chain. researchgate.net This combination allows it to serve as a foundational building block for more complex molecules, including prodrugs and components of targeted delivery systems.
A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. humanjournals.comphiladelphia.edu.jo This approach is often used to overcome undesirable properties of a drug, such as poor water solubility or chemical instability. humanjournals.com
The this compound scaffold is well-suited for prodrug design. A key synthetic strategy involves the hydrolysis of the nitrile (-C≡N) to a carboxylic acid (-COOH), yielding 2-(1H-indazol-1-yl)acetic acid. This acid derivative can then be considered the "active drug" for the purposes of prodrug design.
Synthetic Concept: The resulting carboxylic acid can be covalently linked to a carrier group, or "promoiety," typically through an ester bond. philadelphia.edu.jo For example, the acid can be esterified with a non-toxic alcohol like cyclohexanol (B46403) or a phytophenol such as menthol. ijper.org This creates a lipophilic ester prodrug.
Mechanistic Aspect: Once administered, the ester linkage of the prodrug is designed to be cleaved by ubiquitous enzymes in the body, such as plasma or liver esterases. This enzymatic hydrolysis releases the active 2-(1H-indazol-1-yl)acetic acid, a carrier alcohol, and regenerates the therapeutic agent at or near its site of action. philadelphia.edu.joamazonaws.com This strategy can improve the bioavailability of the parent compound.
Targeted delivery systems, such as antibody-drug conjugates (ADCs), are designed to deliver a potent cytotoxic agent selectively to cancer cells, minimizing damage to healthy tissue. nih.gov These systems consist of a targeting moiety (e.g., an antibody), a potent payload (drug), and a chemical linker that connects them. nih.govnih.gov
This compound can be elaborated into a payload suitable for attachment to such a linker.
Synthetic Research and Linker Attachment: A primary synthetic route involves the chemical reduction of the acetonitrile group to a primary amine, yielding 2-(1H-indazol-1-yl)ethan-1-amine. This amine provides a nucleophilic handle for covalent attachment to a linker. Many linkers used in ADC development are designed to react with such nucleophiles. For instance, the amine could be acylated with a linker containing a maleimide (B117702) group. This maleimide-functionalized payload could then be conjugated to the thiol group of a cysteine residue on a monoclonal antibody. nih.gov
Linker Cleavage Strategies: The choice of linker is critical for the drug's efficacy.
Cleavable Linkers: These are designed to release the drug under specific conditions found in tumor cells. nih.gov An example is a linker containing a valine-citrulline (vc) dipeptide, which is selectively cleaved by the lysosomal protease Cathepsin B, which is often upregulated in cancer cells. nih.gov Another strategy uses acid-sensitive linkers, like hydrazones, which hydrolyze in the low pH environment of endosomes and lysosomes. nih.gov The 2-(1H-indazol-1-yl)ethan-1-amine precursor could be attached to such cleavable systems.
Non-cleavable Linkers: In this case, the drug is released only after the complete degradation of the antibody in the lysosome.
Chemical Biology Probes Based on this compound
Chemical probes are small molecules used as tools to study biological processes and elucidate the targets and mechanisms of action of bioactive compounds. mdpi.com An effective probe typically contains a core structure for target binding, a reporter group for detection, and sometimes a reactive group for covalent labeling. mdpi.com
The this compound framework can be systematically modified to create chemical probes for target identification and validation.
Design and Synthesis:
Core Structure: The indazole derivative itself serves as the core structure that confers binding specificity to a potential protein target.
Reporter Group Attachment: To make the molecule detectable, a reporter tag must be attached. A common strategy is to first modify the acetonitrile side chain. For example, it can be hydrolyzed to the carboxylic acid, 2-(1H-indazol-1-yl)acetic acid.
Amide Coupling: This acid can then be coupled to a small linker that terminates in a reporter group. Common reporter groups include:
Biotin (B1667282): For affinity purification (pulldown) of target proteins from cell lysates.
Fluorophores: For visualizing the probe's localization within cells using fluorescence microscopy.
Bio-orthogonal handles: Such as a terminal alkyne or azide (B81097). These handles allow the probe to be "clicked" to a reporter tag (e.g., biotin or a fluorophore functionalized with the complementary azide or alkyne) after the probe has interacted with its biological target in a complex environment. burleylabs.co.uk This two-step approach minimizes the risk of the bulky reporter tag interfering with the initial binding event. mdpi.com
This results in an affinity-based probe that can be used in chemical proteomics experiments to physically isolate and identify the cellular binding partners of the parent indazole compound.
Fluorescent Labeling Strategies for Biological Imaging Research
The indazole framework is a key component in the design of fluorescent probes for biological imaging. researchgate.net These probes are instrumental in visualizing and studying biological processes within living cells with high sensitivity and specificity. nih.govrsc.org The development of fluorescent labeling techniques allows for the real-time observation of molecular interactions, cellular dynamics, and the localization of specific biomolecules.
The core principle of fluorescent labeling involves attaching a fluorophore—a molecule capable of emitting light upon excitation—to a target molecule of interest. The this compound scaffold can be chemically modified to incorporate various fluorophores. These functionalized indazole derivatives can then be designed to selectively bind to specific cellular components, such as proteins or nucleic acids, effectively "tagging" them for visualization by fluorescence microscopy. rsc.org
Recent advancements have focused on creating "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to the target. This strategy minimizes background noise and improves the signal-to-noise ratio, leading to clearer and more precise imaging. For instance, derivatives of indazole have been utilized in the synthesis of tumor-specific fluorescent probes that target G-quadruplexes, which are nucleic acid structures implicated in cancer. researchgate.net
The application of such probes is vast, ranging from fundamental cell biology research to disease diagnostics. By tracking the movement and interaction of labeled molecules, researchers can gain insights into disease mechanisms and evaluate the efficacy of potential drug candidates. rsc.org
Affinity-Based Probes and Activity-Based Probes in Chemical Biology Research
In the realm of chemical biology, affinity-based probes (AfBPs) and activity-based probes (ABPs) are powerful tools for studying the function and activity of enzymes and other proteins. rsc.org The this compound core can be functionalized to create both types of probes, which are critical for target identification and validation in drug discovery.
Affinity-Based Probes (AfBPs):
AfBPs are designed to bind non-covalently to the active site or other specific regions of a protein. rsc.org They typically consist of a recognition element that directs the probe to the target protein, a linker, and a reporter tag (e.g., a fluorophore or a biotin molecule for purification). The this compound moiety can serve as a versatile scaffold for the recognition element, with modifications to the indazole ring or the acetonitrile group allowing for tailored specificity towards a particular protein target.
A key application of AfBPs is in "affinity-based protein profiling" (ABPP), a technique used to identify the protein targets of a small molecule or to map the proteome. hku.hk For example, a library of indazole-based AfBPs can be screened against a complex biological sample to identify proteins that bind to this scaffold, providing valuable information for drug development.
Activity-Based Probes (ABPs):
ABPs are a specialized class of probes that covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. scripps.edu They are composed of a reactive group (the "warhead") that forms a covalent bond with a reactive amino acid residue in the enzyme's active site, a recognition element, and a reporter tag. scripps.edu
The this compound structure can be derivatized to include a reactive electrophilic group, transforming it into an ABP. These probes have been instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic technology used to monitor the functional state of enzymes in complex biological systems. scripps.edu For instance, indazole-based ABPs could be designed to target specific classes of enzymes, such as kinases or proteases, which are often dysregulated in diseases like cancer.
Recent innovations include the development of covalent AfBPs that combine the features of both probe types. For example, ligand-directed chemistry has been used to create covalent sialyltransferase probes with a turn-on fluorescence property, enabling the specific labeling and study of these enzymes in their native environments. rsc.org
| Probe Type | Binding Mechanism | Key Feature | Application in Research |
| Affinity-Based Probes (AfBPs) | Non-covalent | Target recognition | Protein identification, target validation |
| Activity-Based Probes (ABPs) | Covalent | Measures enzyme activity | Functional enzyme profiling, drug discovery |
High-Throughput Synthesis (HTS) Methodologies for this compound Libraries (Focus on Automation and Efficiency)
The demand for large and diverse collections of chemical compounds for drug discovery and chemical biology has driven the development of high-throughput synthesis (HTS) methodologies. These automated and efficient approaches are well-suited for the generation of libraries of this compound derivatives.
The synthesis of indazole derivatives can be achieved through various chemical reactions. nih.gov For HTS, these reactions are adapted for parallel synthesis formats, often employing robotic liquid handlers and automated purification systems. One common strategy involves a multi-component reaction (MCR), where three or more starting materials are combined in a single step to generate a complex product. semanticscholar.org This approach is highly efficient and allows for the rapid creation of a large number of diverse molecules. For example, an Ugi four-component reaction followed by an intramolecular Ullmann reaction has been successfully used to construct complex indazolo-fused quinoxalinones. semanticscholar.org
Another key aspect of HTS is the use of solid-phase synthesis, where one of the starting materials is attached to a solid support (a resin bead). This simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. The final compound is then cleaved from the solid support in a pure form.
The structure-activity relationship (SAR) of a series of compounds can be systematically explored using HTS. acs.org For instance, by systematically varying the substituents on the indazole ring and the acetonitrile side chain of this compound, researchers can generate a library of analogs and screen them for a desired biological activity. This iterative process of synthesis and screening is a cornerstone of modern drug discovery.
Analytical and Characterization Methodologies in Research on 1h Indazole 1 Acetonitrile
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopy is a cornerstone in the analysis of 1H-Indazole-1-acetonitrile, providing detailed information about its atomic and molecular structure. jchps.com By studying the interaction of the compound with electromagnetic radiation, researchers can deduce its structural formula and identify functional groups. jchps.commmmut.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Solid-State NMR for Complex Structures)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.gov It provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of an indazole derivative, the protons on the aromatic ring and the substituent groups will exhibit characteristic chemical shifts and splitting patterns. nih.govwiley-vch.de For this compound, the methylene (B1212753) protons of the acetonitrile (B52724) group would be expected to appear as a singlet, while the protons on the indazole ring would show more complex multiplets due to spin-spin coupling. nih.gov The exact chemical shifts can be influenced by the solvent used and the presence of any other substituents on the indazole ring. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbon of the nitrile group, the methylene carbon, and the carbons of the indazole ring. nih.govwiley-vch.de The chemical shifts of these carbons are indicative of their electronic environment.
2D NMR Techniques: In cases of complex structures or to definitively assign proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. ulethbridge.ca COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms, providing unambiguous structural confirmation. ulethbridge.ca
Below is a table summarizing typical NMR data for related indazole structures, which can serve as a reference for interpreting the spectra of this compound.
| Technique | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | Complex multiplet patterns. |
| ¹H NMR | Methylene Protons (-CH₂CN) | ~5.5 | Expected to be a singlet. |
| ¹H NMR | NH Proton | 13.0 - 14.0 | Broad singlet, if present and not substituted. |
| ¹³C NMR | Nitrile Carbon (-CN) | 115 - 125 | |
| ¹³C NMR | Methylene Carbon (-CH₂CN) | ~35-45 | |
| ¹³C NMR | Aromatic Carbons | 110 - 140 | Multiple signals corresponding to the indazole ring carbons. wiley-vch.de |
Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Labeling Studies
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. libretexts.org It also provides valuable structural information through the analysis of fragmentation patterns. thieme-connect.deresearchgate.net
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. This peak arises from the removal of a single electron. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is like a molecular fingerprint and can be used to confirm the structure. For instance, the loss of the acetonitrile group or cleavage of the indazole ring would result in specific fragment ions. researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. wiley-vch.dersc.org This is particularly useful to distinguish between compounds with the same nominal mass. libretexts.org
Typical Fragmentation Pathways for Indazole Derivatives:
Loss of small molecules like HCN or N₂ from the indazole ring.
Cleavage of the N-N bond.
Fragmentation of the substituent at the 1-position.
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
| Molecular Ion [M]⁺ | Corresponds to the molecular weight | Confirms the molecular mass of the compound. |
| Fragment Ion | Varies | Represents smaller pieces of the original molecule, providing structural clues. d-nb.infonih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. webassign.net They are particularly useful for identifying the functional groups present in this compound. libretexts.org
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. libretexts.org The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2260-2240 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The C=C and C=N stretching vibrations of the indazole ring would appear in the 1650-1450 cm⁻¹ region. arkat-usa.org
Raman Spectroscopy: Raman spectroscopy also provides information about vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. asianpubs.org Therefore, non-polar or symmetric bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. For this compound, the C≡N stretch would also be observable in the Raman spectrum. d-nb.info
| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) | **Typical Raman Shift Range (cm⁻¹) ** |
| Nitrile (C≡N) | Stretch | 2260 - 2240 (sharp, medium intensity) libretexts.org | 2260 - 2240 (strong) asianpubs.org |
| Aromatic C-H | Stretch | 3100 - 3000 (variable intensity) libretexts.org | 3100 - 3000 (strong) |
| Aliphatic C-H (-CH₂-) | Stretch | 3000 - 2850 (variable intensity) libretexts.org | 3000 - 2850 (strong) |
| Aromatic C=C/C=N | Stretch | 1650 - 1450 (variable intensity) arkat-usa.org | 1650 - 1450 (strong) |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. mmmut.ac.inwilliams.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as the indazole ring in this compound. libretexts.org
The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the indazole chromophore. The position and intensity of these bands are influenced by the electronic transitions within the conjugated π-electron system of the indazole ring. sci-hub.se The acetonitrile group itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The solvent used can also affect the position of the absorption maxima (λ_max). williams.edu
| Transition Type | Typical Wavelength Range (nm) | Notes |
| π → π | 200 - 400 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the indazole ring. mmmut.ac.in |
| n → π | > 300 | Involves the promotion of a non-bonding electron (from a nitrogen atom) to a π antibonding orbital. Often has lower intensity than π → π* transitions. mmmut.ac.in |
Chromatographic Separation and Purification Techniques in Research
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. wiley-vch.de
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of this compound and to separate it from any impurities or byproducts. uhplcs.com In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile or methanol. sielc.comsielc.com
The purity of the compound is determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound.
Since this compound does not have a chiral center, enantiomeric separation is not applicable. However, for related indazole derivatives that are chiral, specialized chiral HPLC columns can be used to separate the enantiomers. jfda-online.comhplc.eu
A typical HPLC method for a related indazole compound might involve the following parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column nih.gov |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid. sielc.comnih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min jfda-online.comnih.gov |
| Detection | UV detector set at a wavelength where the compound absorbs strongly (e.g., around 210 nm or 254 nm). nih.gov |
| Column Temperature | Often ambient or slightly elevated (e.g., 30-40 °C). nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the analysis of volatile organic compounds. thermofisher.comepa.gov In the context of synthesizing this compound and its derivatives, GC-MS serves a dual purpose: monitoring the progress of the reaction and identifying any volatile byproducts. The process involves separating compounds in a gaseous state based on their physicochemical properties as they interact with a stationary phase within a capillary column. thermofisher.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that allows for their identification.
Reaction monitoring by GC-MS allows chemists to track the consumption of reactants and the formation of products in real-time. For instance, in the synthesis of 1-alkyl-1H-indazoles, a process related to this compound, reaction progress can be monitored by TLC, with GC/MS analysis of the crude reaction mixture confirming the formation of intermediates and byproducts. nih.gov This provides valuable insights into the reaction kinetics and helps in optimizing reaction conditions such as temperature and reaction time to maximize the yield of the desired product, this compound, while minimizing the formation of impurities.
The identification of volatile byproducts is crucial for understanding side reactions and purification strategies. For example, during the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones, GC-MS analysis of the crude reaction mixture showed a peak corresponding to N-methylsuccinimide, supporting the proposed reaction mechanism. nih.gov The high sensitivity of MS/MS systems, an advanced form of GC-MS, allows for the detection of trace-level byproducts, ensuring the purity of the final compound. springermedizin.dechromatographyonline.com The choice of a suitable solvent for sample preparation is critical to avoid interference with the analysis. scharlab.com
Table 1: Selected Volatile Byproducts Identified by GC-MS in Related Indazole Syntheses
| Byproduct | Context of Formation | Reference |
|---|---|---|
| N-methylsuccinimide | Formation during the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones. | nih.gov |
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the structure of newly synthesized compounds like derivatives of this compound. mdpi.comacs.org
The solid-state structure of various indazole derivatives has been successfully elucidated using single-crystal X-ray diffraction. For instance, the crystal structures of several isomeric [RuCl2(dmso)2(indazole)2] complexes have been confirmed by X-ray crystallography, providing definitive evidence of their isomeric forms. rsc.org Similarly, the first single-crystal X-ray diffraction data for bis(1H-indazol-1-yl)methane has been reported, revealing key structural features such as bond angles and lengths. mdpi.com In the study of (1H-indazol-1-yl)methanol derivatives, X-ray crystallography was used to determine the structure of all stable and abundant compounds, which was essential for confirming the assignments made by NMR spectroscopy. acs.orgnih.gov
Beyond simple structural confirmation, X-ray crystallography is a powerful method for stereochemical assignment. For molecules with chiral centers, this technique can determine the absolute configuration of the enantiomers. Although 1H-indazole itself is achiral, it can crystallize in a chiral space group, forming helical structures. researchgate.net For chiral derivatives of 1H-indazole, X-ray crystallography can be used to determine the absolute configuration of a crystal, which is vital for understanding its biological activity. researchgate.net The solid-state stereochemistry of molecules can significantly influence their physical and biological properties.
Table 2: Crystallographic Data for a Related Indazole Compound
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| bis(1H-indazol-1-yl)methane | Monoclinic | C2 | mdpi.com |
Chiral Analysis Methodologies for Enantiopure this compound Analogues
The synthesis of enantiopure analogues of this compound is of significant interest, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.govfrontiersin.org Chiral analysis methodologies are therefore essential for separating and quantifying the enantiomers of chiral indazole derivatives.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the separation of enantiomers. frontiersin.orgmdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. For example, the enantiomeric excess of chiral-at-iridium complexes containing indazole ligands was determined by chiral HPLC analysis. mdpi.com Similarly, the enantiomers of four indazole-3-carboxamide synthetic cannabinoid receptor agonists were successfully separated using chiral HPLC. frontiersin.org The choice of the chiral column and the mobile phase composition are critical parameters that need to be optimized for achieving good separation. frontiersin.orgmdpi.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful technique for chiral analysis, combining the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov This method is particularly advantageous for analyzing small amounts of sample and for identifying unknown chiral compounds. nih.gov
Vibrational Circular Dichroism (VCD) is another technique used to determine the absolute configuration of chiral molecules. researchgate.net By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of an enantiomer can be assigned. This method was successfully applied to determine the absolute configuration of a crystal of indazole. researchgate.net
Table 3: Chiral Separation Parameters for Indazole Analogues
| Analytical Method | Chiral Stationary Phase / Selector | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Daicel Chiralpak AD-H | n-hexane/i-PrOH 90:10 | Determination of enantiomeric excess of a cyclized indazole derivative. | mdpi.com |
| Chiral HPLC | Daicel Chiralpak IC | n-hexane/i-PrOH 90:10 | Determination of enantiomeric excess of a Friedel–Crafts adduct. | mdpi.com |
| Chiral HPLC | Daicel Chiralpak IB N-5 | H2O (+0.1% TFA)/MeCN gradient | Determination of enantiomeric ratio of a chiral-at-iridium complex. | mdpi.com |
| Chiral HPLC | Lux Amylose-1 | Water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Separation of enantiomers of indazole-3-carboxamide SCRAs. | frontiersin.org |
Future Directions and Emerging Research Avenues for 1h Indazole 1 Acetonitrile
Exploration of Novel Synthetic Pathways and Sustainable Methodologies with Reduced Environmental Impact
The synthesis of indazole derivatives is progressively moving towards greener and more sustainable practices. benthamscience.com Future research will intensify the focus on developing novel synthetic pathways for 1H-Indazole-1-acetonitrile that minimize environmental impact by adhering to the principles of green chemistry.
Key areas of exploration include:
Electrochemical Synthesis: Transition metal-free electrochemical cyclization presents a promising, environmentally benign alternative to traditional methods. rsc.org This approach often utilizes commercially available and simple nitrogen sources like ammonia at room temperature, thereby reducing the need for harsh reagents and external oxidants. rsc.org
Use of Benign Catalysts and Solvents: Research is increasingly focused on employing milder, low-cost, and eco-friendly catalysts, such as ammonium (B1175870) chloride (NH4Cl), in solvents like ethanol. samipubco.com These methods often involve practical and simple protocols, such as grinding, which reduce energy consumption and simplify the experimental setup. samipubco.com
Microwave and Ultrasonic Irradiation: The application of alternative energy sources like microwave and ultrasonic irradiation can significantly reduce reaction times and improve yields, contributing to more efficient and sustainable synthetic processes. researchgate.net
Metal-Free Reactions: Developing synthetic transformations that proceed under transition-metal-free conditions is a significant goal. benthamscience.com These methods offer a practical and environmentally friendly alternative to metal-catalyzed reactions, which can involve toxic and expensive catalysts. benthamscience.com
| Sustainable Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Electrochemical Synthesis | Transition metal-free, use of simple nitrogen sources (e.g., NH3), room temperature conditions. rsc.org | Reduced metal contamination, lower energy consumption, improved atom economy. |
| Grinding Protocol with Mild Acids | Use of catalysts like NH4Cl in ethanol, solvent-minimized conditions. samipubco.com | Simplicity, low cost, short reaction times, reduced solvent waste. samipubco.com |
| Alternative Energy Sources | Application of microwave or ultrasonic irradiation. researchgate.net | Accelerated reaction rates, higher yields, potential for solvent-free conditions. |
| Metal-Free Cycloadditions | Utilizing reactions like 1,3-dipolar cycloadditions without metal catalysts. | Avoidance of toxic and expensive metals, broader functional group tolerance. |
Development of Advanced Catalytic Systems for Highly Selective this compound Transformations
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the selective functionalization of the 1H-indazole core. Future research will focus on creating highly efficient and selective catalysts for transformations involving this compound.
Emerging trends in this area include:
Transition Metal Catalysis: The use of transition metals like rhodium, copper, cobalt, and palladium will continue to be refined. nih.govnih.gov Synergistic catalytic systems, such as Co(III)/Cu(II), are being explored to replace more expensive metals like rhodium. nih.govmdpi.com These catalysts are pivotal for C-H activation and annulation sequences, allowing for the direct functionalization of the indazole scaffold. nih.gov
Enantioselective Catalysis: A significant frontier is the development of catalysts for highly enantioselective synthesis, particularly for creating chiral centers at the C3-position of the indazole ring. Copper-hydride (CuH) catalysis, for instance, has been successfully used for the C3-selective allylation of 1H-indazoles, producing quaternary stereocenters with high enantioselectivity. mit.edunih.govelsevierpure.com
Immobilized and Recyclable Catalysts: To enhance sustainability and cost-effectiveness, research is moving towards immobilizing catalysts on solid supports or within ionic liquids. mdpi.com For example, ferrocene-based palladium complexes immobilized in imidazolium ionic liquids have been used for Suzuki–Miyaura cross-coupling reactions, allowing for effective catalyst recycling. mdpi.com
Photoredox Catalysis: Light-mediated synthesis is an emerging green approach. Organophotoredox-catalyzed oxidative coupling enables C-H amination of 2H-indazoles at room temperature under ambient air, showcasing a move towards more sustainable catalytic methods. organic-chemistry.org
| Catalytic System | Transformation Type | Key Advantages | Reference Example |
|---|---|---|---|
| Rhodium/Copper | C-H Activation / Annulation | High efficiency and functional group tolerance. nih.gov | Synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov |
| Copper-Hydride (CuH) | Enantioselective C3-Allylation | High C3-selectivity and excellent enantioselectivity. nih.gov | Formation of C3-allyl 1H-indazoles with quaternary stereocenters. nih.gov |
| Immobilized Palladium | Suzuki–Miyaura Cross-Coupling | Catalyst recyclability, improved yields. mdpi.com | C3-functionalization of 3-iodo-1H-indazole. mdpi.com |
| Silver(I) | Intramolecular Oxidative C-H Amination | Efficient for synthesis of 3-substituted indazoles. acs.org | Construction of diverse 1H-indazoles. acs.org |
Integration of Machine Learning and Artificial Intelligence in this compound Research (e.g., Retrosynthesis Prediction, Reaction Optimization)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. arxiv.orgengineering.org.cn For a molecule like this compound, these computational tools can dramatically accelerate the discovery and optimization of synthetic routes.
Key applications in this domain are:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict feasible synthetic pathways by learning from vast chemical reaction databases. chemcopilot.compreprints.org These tools leverage deep learning models, such as Graph Neural Networks (GNNs) and Transformers, to deconstruct a target molecule into simpler, commercially available precursors. chemcopilot.commicrosoft.com This automated approach can suggest novel and more efficient routes that might be overlooked by human chemists. arxiv.orgchemcopilot.com
Reaction Optimization: Machine learning algorithms can analyze complex relationships between various reaction parameters (e.g., catalyst, solvent, temperature, concentration) to predict optimal conditions for maximizing yield and selectivity. nih.govmdpi.com This data-driven approach reduces the need for extensive, time-consuming, and often costly trial-and-error experimentation. nih.govbeilstein-journals.org
High-Throughput Experimentation (HTE): The combination of ML algorithms with automated HTE platforms creates a powerful synergy. beilstein-journals.org These "self-driving" labs can autonomously design, execute, and analyze experiments, rapidly navigating the high-dimensional parameter space of a chemical reaction to find the global optimum conditions. nih.gov
Role of this compound in Emerging Interdisciplinary Research Fields Beyond Traditional Medicinal Chemistry
While medicinal chemistry remains a primary focus, the unique properties of the indazole ring system position its derivatives for applications in a variety of interdisciplinary fields.
Potential emerging areas for this compound include:
Materials Science: Indazole-containing compounds have shown potential in the development of organic light-emitting diodes (OLEDs). The photophysical properties of the indazole motif could be harnessed by designing specific this compound derivatives for applications in organic electronics.
Agrochemistry: The development of new agrochemicals is a field where nitrogen-containing heterocycles play a significant role. The biological activity of indazoles could be explored for creating novel herbicides, fungicides, or insecticides. benthamdirect.com
Catalysis: The indazole structure itself can act as a ligand for transition metals. Derivatives of this compound could be developed as novel ligands for various catalytic transformations, contributing to the field of organometallic chemistry and catalysis.
Q & A
Q. What are the recommended methods for synthesizing 1H-indazole-1-acetonitrile and its derivatives?
A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures. This method ensures high yields of crystalline products suitable for structural analysis . For analogous compounds such as (1H-benzo[d]imidazol-2-yl)acetonitrile, reactivity studies highlight the use of acetonitrile as a solvent and nucleophilic substitution reactions .
Q. How can the structural integrity of this compound be validated experimentally?
Use 1H and 13C NMR spectroscopy to confirm the molecular framework and substituent positions. For example, NMR spectra for related compounds (e.g., benzoimidazole-acetonitrile derivatives) show distinct peaks for nitrile (-CN) groups at ~120 ppm in 13C NMR . X-ray crystallography with programs like SHELXL or SHELXT can resolve crystal packing and bond geometries, critical for verifying stereochemistry .
Q. What safety protocols are essential when handling this compound?
While specific safety data for this compound is limited, analogous nitriles (e.g., benzotriazole-acetonitrile) require precautions due to potential toxicity. Use fume hoods, wear nitrile gloves, and consult safety data sheets (SDS) for hazard classifications. In case of exposure, immediate medical consultation and SDS review are advised .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula , model electron density and kinetic-energy distributions to predict reactive sites. For example, Laplacian analyses of electron density can identify regions prone to nucleophilic attack, guiding experimental design . Coupling DFT with molecular dynamics simulations improves accuracy for solvent effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Cross-validate NMR and mass spectrometry (MS) results with computational predictions. If discrepancies arise (e.g., unexpected peaks in 1H NMR), use HPLC-MS to confirm purity and isotopic patterns. For crystallographic ambiguities, refine structures using SHELXL with high-resolution data and check for twinning or disorder .
Q. How can this compound be functionalized for applications in medicinal chemistry?
Explore Knoevenagel condensations or Mitsunobu reactions to introduce alkyl/aryl groups. For example, coupling with thiazolidinones or pyridines under microwave irradiation enhances reaction efficiency. Monitor by TLC and characterize intermediates via IR spectroscopy to track nitrile group retention .
Q. What advanced techniques characterize the thermodynamic properties of this compound?
Use gas-phase calorimetry to measure enthalpy (ΔfH°) and entropy (ΔS°) values. NIST databases provide reference data for related compounds (e.g., 1H-indazole), enabling comparative analysis. For phase behavior, determine critical temperatures and pressures using high-pressure DSC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
